molecular formula C15H12ClN5O B2522393 N-(4-chlorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide CAS No. 946385-26-8

N-(4-chlorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2522393
CAS No.: 946385-26-8
M. Wt: 313.75
InChI Key: NMRDDUNDOAIHIH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a 4-chlorophenyl group and a phenylamino group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

5-anilino-N-(4-chlorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-10-6-8-12(9-7-10)18-15(22)13-14(20-21-19-13)17-11-4-2-1-3-5-11/h1-9H,(H,18,22)(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRDDUNDOAIHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorophenyl isocyanate with phenylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens, nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

N-(4-chlorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-chlorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)acetamide: Shares the 4-chlorophenyl group but differs in the presence of an acetamide group instead of the triazole ring.

    N-(4-chlorophenyl)formamide: Similar in having the 4-chlorophenyl group but contains a formamide group.

    N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar triazole structure but lacks the phenylamino group.

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